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Compound of Interest

1,2,3,4-Tetrahydro-1-methyl-8-
Compound Name:
quinolinol

Cat. No.: B1313469

An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydro-1-methyl-8-
quinolinol

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the chemical and potential
biological properties of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol. Due to the limited
availability of direct experimental data for this specific compound, this guide synthesizes
information from closely related analogs, namely 1,2,3,4-Tetrahydroquinolin-8-ol and other N-
methylated tetrahydroquinolines, to project its characteristics. It includes proposed synthetic
routes, tabulated physicochemical properties of precursors, and a discussion on potential
structure-activity relationships. This guide is intended to serve as a foundational resource for
researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Structure and Identifiers

1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is a heterocyclic compound featuring a
tetrahydroquinoline core, N-methylated at the 1-position and hydroxylated at the 8-position.
This structure combines the features of a secondary amine within a bicyclic aromatic system
and a phenolic hydroxyl group, suggesting potential for a range of chemical reactions and
biological interactions.

Table 1. Chemical Identifiers and Computed Properties
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Property Value Source

1,2,3,4-Tetrahydro-1-

IUPAC Name o
methylquinolin-8-ol
Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol Calculated
Canonical SMILES CN1CCCC2=C1C=CC=C20
InChl Key (Predicted)
CAS Number Not assigned
Predicted XLogP3 ~2.2 Estimated based on analogs
Predicted Topological Polar Based on 1,2,3,4-
32.3 A2 o
Surface Area Tetrahydroquinolin-8-ol[1]

Physicochemical Properties of Analogs

Direct experimental data for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol is not readily available
in the public domain. The following tables summarize the known properties of its parent
compound, 1,2,3,4-Tetrahydroquinolin-8-ol, and the unsubstituted 1,2,3,4-Tetrahydroquinoline
to provide a baseline for estimation.

Table 2: Physicochemical Properties of 1,2,3,4-Tetrahydroquinolin-8-ol
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Property Value CAS Number Source
Molecular Formula CoH11NO 6640-50-2 [2]
Molecular Weight 149.19 g/mol 6640-50-2 [1][2]
Form Solid 6640-50-2 [2]
Computed XLogP3 1.9 6640-50-2 [1]
Hydrogen Bond Donor
6640-50-2 [1]

Count
Hydrogen Bond

2 6640-50-2 [1]
Acceptor Count

Table 3: Physicochemical Properties of 1,2,3,4-Tetrahydroquinoline

Property Value CAS Number Source
Molecular Formula CoH11N 635-46-1
Molecular Weight 133.19 g/mol 635-46-1
Form Yellow Liquid 635-46-1 [3]
Density 1.061 g/mL at 25 °C 635-46-1 [4]
Melting Point 9-14 °C 635-46-1 [4]
Boiling Point 249 °C 635-46-1 [4]
Refractive Index

1.593 635-46-1 [4]
(n20/D)
Vapor Pressure 0.04 mmHg 635-46-1 [3]

Proposed Synthesis and Experimental Protocols

The synthesis of 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol can be logically achieved via N-

methylation of the secondary amine of 1,2,3,4-Tetrahydroquinolin-8-ol. A common and effective

method for this transformation is reductive amination.
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Proposed Synthetic Workflow

The proposed synthesis involves a one-step reductive amination of 1,2,3,4-Tetrahydroquinolin-
8-ol using formaldehyde as the methyl source and a suitable reducing agent.

1,2,3,4-Tetrahydroquinolin-8-ol Formaldehyde (HCHO)
(Starting Material) + Sodium Borohydride (NaBH4)

Reaction Vessel
(Methanol, Room Temp)

|
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1
!
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1,2,3,4-Tetrahydro-1-methyl-8-quinolinol
(Final Product)

Work-up & Purification
(Extraction, Chromatography)

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the target compound via reductive amination.
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Detailed Experimental Protocol: Reductive N-
Methylation

This protocol is adapted from general procedures for the N-methylation of secondary amines.

o Reaction Setup: To a solution of 1,2,3,4-Tetrahydroquinolin-8-ol (1.0 eq) in methanol (MeOH,
0.2 M) in a round-bottom flask, add aqueous formaldehyde (37% solution, 1.2 eq).

o Reaction Execution: Stir the mixture at room temperature for 1 hour to facilitate the formation
of the intermediate hemiaminal and iminium ion.

e Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBHa,
1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

e Quenching and Work-up: After the addition is complete, allow the reaction to warm to room
temperature and stir for an additional 3 hours. Quench the reaction by the slow addition of

water.

o Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with
ethyl acetate (3 x 50 mL).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na=S0a), filter, and concentrate in vacuo. The crude product can be purified by flash column
chromatography on silica gel to yield the pure 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol.

Reactivity and Spectroscopic Analysis

o Reactivity: The phenolic hydroxyl group at the 8-position is expected to be acidic and can
undergo O-alkylation, acylation, or act as a directing group in electrophilic aromatic
substitution. The tertiary amine at the 1-position is basic and can be protonated or
quaternized. The benzene ring can undergo electrophilic substitution, with the hydroxyl and
amino groups strongly influencing the regioselectivity.

e Spectroscopic Prediction:

o H NMR: The spectrum is expected to show aromatic protons on the benzene ring, three
methylene groups (-CHz-) in the heterocyclic ring, and a sharp singlet for the N-methyl
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group (N-CHs) likely around 2.8-3.2 ppm. A broad singlet for the phenolic -OH proton
would also be present.

o 13C NMR: The spectrum would display ten distinct carbon signals, including aromatic
carbons, three aliphatic carbons, and one N-methyl carbon.

o IR Spectroscopy: Characteristic peaks would include a broad O-H stretch (around 3300-
3500 cm™1), C-H stretches (aromatic and aliphatic, ~2800-3100 cm~1), C=C stretches
(aromatic, ~1450-1600 cm~1), and a C-O stretch (~1200-1300 cm™1).

o Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 163.22.

Potential Biological Activities and Structure-Activity
Relationships

While no specific biological data exists for 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol, the core
scaffolds of 8-hydroxyquinoline and tetrahydroquinoline are known pharmacophores with a
wide range of biological activities.[5][6][7][8][9]

» Antimicrobial and Antifungal Activity: 8-Hydroxyquinoline derivatives are well-known for their
ability to chelate metal ions, which is a key mechanism for their antimicrobial and antifungal
effects.[5][10]

o Anticancer Activity: Many tetrahydroquinoline derivatives have been investigated as potential
anticancer agents, targeting various pathways in cancer progression.[9]

o Neuroprotective Effects: The 8-hydroxyquinoline scaffold is present in compounds designed
as neuroprotective agents, often due to their metal chelation and antioxidant properties.[7]

The introduction of an N-methyl group can influence the molecule's lipophilicity, basicity, and
steric profile, which in turn can modulate its pharmacokinetic properties (absorption,
distribution, metabolism, excretion) and binding affinity to biological targets.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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